Ticagrelor

Description

This compound, or AZD6140, was first described in the literature in 2003. This compound is an ADP derivative developed for its P2Y12 receptor antagonism. Unlike [clopidogrel], this compound is not a prodrug. It is marketed by Astra Zeneca as Brilinta in the US and Brilique or Possia in the EU,. this compound was granted EMA approval on 3 December 2010. This compound was granted FDA approval on 20 July 2011.

This compound is a P2Y12 Platelet Inhibitor. The mechanism of action of this compound is as a P2Y12 Receptor Antagonist, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.

This compound is an oral antiplatelet drug that is used with low dose aspirin to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. This compound has been linked to rare instances of hypersensitivity reactions accompanied by mild liver injury.

This compound is an orally bioavailable cyclopentyltriazolopyrimidine, with antiplatelet activity. Upon oral administration, this compound and its major metabolite targets and reversibly binds to the platelet adenosine diphosphate (ADP) P2Y12 receptor (P2Y12R) at a site distinct from that of the endogenous agonist ADP. This blocks the platelet signaling pathway, thereby inhibiting the activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 9 approved and 19 investigational indications. This drug has a black box warning from the FDA.

An adenosine triphosphate analogue and reversible P2Y12 PURINORECEPTOR antagonist that inhibits ADP-mediated PLATELET AGGREGATION. It is used for the prevention of THROMBOEMBOLISM by patients with ACUTE CORONARY SYNDROME or a history of MYOCARDIAL INFARCTION.

Structure

3D Structure

Properties

IUPAC Name |

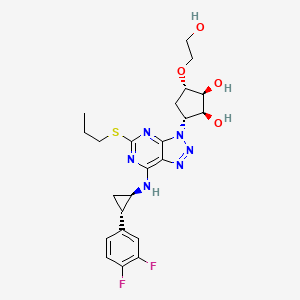

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-FNOIDJSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009337 | |

| Record name | Ticagrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ticagrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L | |

| Record name | Ticagrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticagrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ticagrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystalline powder | |

CAS No. |

274693-27-5 | |

| Record name | Ticagrelor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticagrelor [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticagrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticagrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICAGRELOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ticagrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ticagrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ticagrelor's Reversible Antagonism of the P2Y12 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticagrelor, a member of the cyclopentyltriazolopyrimidine (CPTP) class, is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor, a critical mediator of platelet activation.[1][2] Unlike irreversible thienopyridine antagonists such as clopidogrel, this compound does not require metabolic activation and exhibits a more rapid onset and offset of action.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, detailing its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used to characterize its interaction with the P2Y12 receptor.

This compound's Binding Characteristics at the P2Y12 Receptor

This compound binds to a site on the P2Y12 receptor distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, acting as a non-competitive antagonist of ADP-induced signaling.[1][4][5] This reversible binding allows for a dynamic and concentration-dependent inhibition of platelet function.[4][6]

Quantitative Binding and Affinity Data

The binding kinetics of this compound to the P2Y12 receptor have been characterized through various radioligand binding studies. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Cell/Membrane Type | Radioligand/Method | Reference |

| Kd | 10.5 nM | rh-P2Y12 receptor-transfected CHO-K1 cells | Not Specified | [4] |

| kon | (1.1 +/- 0.2) x 10-4 nM-1 s-1 | Recombinant human P2Y12 | Competition binding | [5][7] |

| koff | (8.7 +/- 1.4) x 10-4 s-1 | Recombinant human P2Y12 | Competition binding | [5][7] |

| Binding Half-Life | 4 minutes | rh-P2Y12 receptor-transfected CHO-K1 cells | Not Specified | [4] |

| Unbinding Half-Life | 14 minutes | rh-P2Y12 receptor-transfected CHO-K1 cells | Not Specified | [4] |

| Ki (vs. [33P]2MeS-ADP) | 4.3 +/- 1.3 nM | Recombinant human P2Y12 | Competition binding | [5] |

| Ki (vs. [125I]AZ11931285) | 0.33 +/- 0.04 nM | Recombinant human P2Y12 | Competition binding | [5] |

| Ki (vs. [3H]ADP) | > 10 µM | Recombinant human P2Y12 | Competition binding | [5] |

| pA2 (vs. ADP) | 8.85 | Recombinant wild-type human P2Y12 | Schild-plot analysis | [8] |

| pA2 (vs. 2-MeS-ADP) | 8.69 | Recombinant wild-type human P2Y12 | Schild-plot analysis | [8] |

P2Y12 Receptor Signaling and this compound's Modulatory Effects

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi protein.[9] Its activation by ADP initiates a signaling cascade that is central to platelet aggregation and thrombus formation. This compound's antagonism of this receptor effectively dampens these pro-thrombotic signals.

Downstream Signaling Cascade

Upon ADP binding, the activated P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[10] Dephosphorylated VASP is associated with the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[1] Concurrently, P2Y12 activation stimulates the phosphoinositide 3-kinase (PI3K) and Akt signaling pathways, further contributing to platelet activation and aggregation.[11][12][13]

This compound's Mechanism of Inhibition

By binding to the P2Y12 receptor, this compound "locks" it in an inactive conformation, preventing ADP-induced signaling.[4][14] This allosteric modulation prevents the Gi protein-mediated inhibition of adenylyl cyclase, thereby maintaining higher intracellular cAMP levels and promoting VASP phosphorylation.[10] This ultimately leads to the inhibition of glycoprotein IIb/IIIa receptor activation and a reduction in platelet aggregation.

Experimental Protocols for Characterizing P2Y12 Antagonism

Several key experimental assays are employed to quantify the binding and functional effects of P2Y12 receptor antagonists like this compound.

Radioligand Binding Assay

This assay directly measures the binding of a compound to the P2Y12 receptor.

-

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of this compound to the P2Y12 receptor.

-

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[5][15]

-

Incubation: The membranes are incubated with a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) and varying concentrations of the unlabeled test compound (this compound).[15][16] Non-specific binding is determined in the presence of a high concentration of a known P2Y12 ligand.[15]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Binding data are analyzed using non-linear regression to determine Ki or Kd values.[15]

-

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of the functional status of the P2Y12 receptor signaling pathway.[17][18]

-

Objective: To quantify the level of P2Y12 receptor inhibition by measuring the phosphorylation state of VASP.

-

Methodology:

-

Sample Preparation: Whole blood samples are treated with prostaglandin (B15479496) E1 (PGE1) to stimulate the cAMP pathway and induce VASP phosphorylation.[17][19] A parallel sample is treated with both PGE1 and ADP.[17][19] In the absence of a P2Y12 inhibitor, ADP will inhibit adenylyl cyclase, leading to low VASP phosphorylation.[17]

-

Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular antibody staining.[18]

-

Immunostaining: Cells are incubated with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[18]

-

Flow Cytometry: The fluorescence intensity of the stained platelets is measured using a flow cytometer.

-

Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensities of the PGE1-treated and PGE1+ADP-treated samples.[19]

-

Platelet Aggregation Assays

These functional assays measure the ability of a P2Y12 antagonist to inhibit ADP-induced platelet aggregation.

-

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

-

Methodologies:

-

Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet function.[20] Platelet-rich plasma (PRP) is stirred in a cuvette, and the change in light transmission is measured after the addition of an agonist like ADP.[21] Increased aggregation leads to increased light transmission.

-

VerifyNow P2Y12 Assay: This is a point-of-care, whole-blood assay that measures platelet aggregation based on the ability of activated platelets to agglutinate fibrinogen-coated beads.[21][22]

-

Conclusion

This compound's distinct mechanism of action as a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor provides a rapid and consistent inhibition of platelet aggregation.[6] Its favorable pharmacokinetic and pharmacodynamic profile, characterized by a swift onset and offset of effect, distinguishes it from irreversible thienopyridines.[3][23] A thorough understanding of its binding kinetics, interaction with the P2Y12 signaling cascade, and the experimental methods used for its characterization is essential for ongoing research and the development of novel antiplatelet therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. This compound: The first approved reversible oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Competitive mode and site of interaction of this compound at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 12. researchgate.net [researchgate.net]

- 13. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 19. biocytex.fr [biocytex.fr]

- 20. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 21. ahajournals.org [ahajournals.org]

- 22. VerifyNow Platelet Inhibition [testguide.labmed.uw.edu]

- 23. This compound: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of Ticagrelor in Animal Models: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Ticagrelor in various animal models. This compound, a direct-acting and reversibly binding P2Y12 receptor antagonist, has been extensively studied for its antithrombotic, cardioprotective, neuroprotective, and anti-inflammatory properties.[1][2][3] This document synthesizes key findings from studies in mouse, rat, and dog models, focusing on atherosclerosis, myocardial infarction, ischemic stroke, and inflammation. We present quantitative data in structured tables, detail experimental protocols for key studies, and provide visualizations of critical signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's preclinical profile and its pleiotropic mechanisms of action beyond platelet inhibition.

Pharmacodynamics and Primary Mechanism of Action

P2Y12 Receptor Antagonism

This compound is a non-thienopyridine, direct-acting antagonist of the P2Y12 receptor, a key G-protein coupled receptor on the surface of platelets.[3][4] Unlike clopidogrel (B1663587) and prasugrel (B1678051), this compound does not require metabolic activation to exert its effect.[3][5] It binds reversibly to the P2Y12 receptor at a site distinct from the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP).[5] This binding prevents ADP-induced conformational changes in the receptor, thereby blocking downstream signaling through the Gαi pathway. The inhibition of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately prevents the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a critical step for platelet aggregation.[6]

Antithrombotic Efficacy and Hemostasis

Preclinical studies in rat and dog models have consistently demonstrated this compound's potent antithrombotic effects. A key finding is the greater separation between the doses required for antithrombotic efficacy and those that prolong bleeding time, when compared to irreversible thienopyridines like clopidogrel and a prasugrel parent compound.[5][7] This wider therapeutic window is attributed to this compound's reversible binding to the P2Y12 receptor.[5]

| Animal Model | Drug & Dose | Key Antithrombotic Outcome | Bleeding Time Outcome | Reference |

| Rat | This compound | ED50 (Thrombus Formation): 7.7 mg/kg | Dose for 3-fold increase: 75 mg/kg | [8] |

| Prasugrel | ED50 (Thrombus Formation): 1.8 mg/kg | Dose for 3-fold increase: 7.0 mg/kg | [8] | |

| Rat | This compound | Ratio (Bleeding Dose/Efficacy Dose): 9.7 | - | [5][7] |

| Clopidogrel | Ratio (Bleeding Dose/Efficacy Dose): 2.0 | - | [5][7] | |

| Rat | This compound (20 mg/kg loading, 10 mg/kg twice daily) | Thrombosis Rate: 33.3% | Not Assessed | [9] |

| Control | Thrombosis Rate: 73.3% | Not Assessed | [9] | |

| Dog | This compound (0.8 mg/kg, oral) | Max Inhibition of Platelet Aggregation (IPA): 81-87% | Recovery after 12 hours | [10] |

| Clopidogrel (3 mg/kg, IV) | Max IPA: 81-87% | Recovery after 9 days | [10] |

Experimental Protocol: Rat Arteriovenous (AV) Shunt Thrombosis Model

This protocol is based on methodologies used to assess in vivo antithrombotic effects.[8]

-

Animal Preparation: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound (e.g., 1-10 mg/kg) or vehicle is administered orally.

-

Anesthesia: Four hours post-dosing, rats are anesthetized (e.g., with sodium pentobarbital).

-

Shunt Placement: The right jugular vein and left carotid artery are cannulated. The cannulas are connected via a polyethylene (B3416737) tube containing a cotton thread.

-

Thrombus Formation: Blood is allowed to circulate through the shunt from the carotid artery to the jugular vein for a set period (e.g., 15 minutes).

-

Outcome Measurement: The cotton thread, along with the formed thrombus, is removed from the tube and weighed. The difference in weight from a pre-weighed thread determines the thrombus weight.

Efficacy in Cardiovascular Disease Models

Atherosclerosis and Plaque Stability

This compound has demonstrated beneficial effects on the progression and stability of atherosclerotic plaques in mouse models. In apolipoprotein-E-deficient (ApoE−/−) mice, a model for advanced atherosclerosis, long-term treatment with this compound led to a significant reduction in the size of the necrotic core within plaques and an increase in the fibrous cap thickness, indicating a more stable plaque phenotype.[4][11][12] These effects may be mediated by a reduction in the uptake of oxidized low-density lipoprotein (oxLDL) and inhibition of apoptosis in macrophages.[4][11] Furthermore, in a neoatherosclerosis model using LDLR–/– mice, this compound was superior to clopidogrel in preventing plaque development after vascular injury.[13]

| Animal Model | Treatment & Dose | Duration | Key Outcomes | Reference |

| ApoE−/− Mice | This compound (0.15% in chow, ~270 mg/kg/day) | 25 weeks | Reduced necrotic core size (p=0.008); Increased fibrous cap thickness (p=0.04) | [4][11] |

| ApoE−/− Mice | This compound (intragastric) | 10 days | Reduced atherosclerotic plaque formation | [14] |

| LDLR−/− Mice | This compound (20 mg/kg, twice daily) | 5 days | Prevented neoatherosclerosis development post-injury | [13] |

| RAW 264.7 Macrophages (in vitro) | This compound | - | Reduced oxLDL uptake (p=0.02); Reduced apoptosis (p=0.0002) | [4][11][12] |

Experimental Protocol: Mouse Model of Advanced Atherosclerosis

This protocol is based on methodologies used to study plaque stability.[4][11]

-

Animal Model: Apolipoprotein-E-deficient (ApoE−/−) mice, which spontaneously develop atherosclerosis.

-

Study Initiation: At 20 weeks of age, when mice exhibit advanced atherosclerotic lesions, they are randomized into treatment and control groups.

-

Drug Administration: The treatment group receives chow supplemented with this compound (e.g., 0.15%, equating to approx. 270 mg/kg/day). The control group receives standard chow.

-

Treatment Duration: The diet is maintained for an extended period, for example, 25 weeks.

-

Tissue Collection: After the treatment period, mice are euthanized, and the aortic sinus is harvested.

-

Histological Analysis: The aortic sinus is sectioned and stained (e.g., Movat's pentachrome) to visualize lesion morphology.

-

Outcome Measurement: Morphometric analysis is performed to quantify total lesion area, necrotic core size, and fibrous cap thickness.

Myocardial Ischemia-Reperfusion (I/R) Injury

In rat models of myocardial infarction, this compound administered just prior to reperfusion significantly reduces infarct size, an effect not observed with clopidogrel despite similar levels of platelet inhibition.[15][16][17] This cardioprotective effect is associated with increased myocardial adenosine levels and the activation of pro-survival signaling pathways, including Akt, eNOS, and ERK1/2.[15] Chronic treatment with this compound following an infarction has also been shown to improve cardiac remodeling and function.[15][18] In a model of diabetic rats with I/R injury, this compound's protective effects were linked to the activation of the JAK2/STAT3 pathway.[19]

| Animal Model | Treatment & Dose | Timing of Administration | Key Outcomes | Reference |

| Rat | This compound (30 mg/kg, IP) | 5 min before reperfusion | Reduced infarct size by >50% (21.4% vs 45.3% in control, p<0.001) | [15] |

| Clopidogrel (12.5 mg/kg, IP) | 5 min before reperfusion | No effect on infarct size (42.4%) | [15] | |

| Rat | This compound (150 mg/kg/day, oral) | 3 days pre-ischemia | Reduced infarct size (49% vs 69% in control) | [20] |

| Pig | This compound (180 mg loading, 90 mg twice daily) | Pre-MI | Reduced infarct size vs clopidogrel (12.0g vs 15.7g, p=0.0026) | [16][17] |

| Diabetic Rat | This compound (300 mg/kg/day, oral) | 14 days post-I/R | Reduced infarct area; Inhibited cardiomyocyte pyroptosis and apoptosis | [19] |

Efficacy in Cerebrovascular Disease Models

Ischemic Stroke

In a mouse model of ischemic stroke induced by transient middle cerebral artery occlusion (MCAO), this compound treatment improved neurological outcomes, reduced infarct volume, and enhanced cerebral blood flow.[1][2] These neuroprotective effects appear to be mediated, at least in part, by the phosphorylation of endothelial nitric oxide synthase (eNOS) and extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting a mechanism beyond its antiplatelet action.[1][2][21] Studies in a rat model of permanent MCAO also showed that this compound attenuated ischemic damage and reduced neuroinflammation, as indicated by a decrease in infiltrating macrophages and activated microglial cells.[22]

| Animal Model | Stroke Model | Treatment & Dose | Key Outcomes | Reference |

| Mouse | 2-hour transient MCAO | This compound (30 mg/kg, oral) | Improved neurological score; Reduced infarct volume; Improved cerebral blood flow | [1][2] |

| Rat | Permanent MCAO | This compound (3 mg/kg, oral) | Attenuated ischemic damage; Reduced infiltrating macrophages and activated microglia | [22] |

Experimental Protocol: Mouse Transient Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is based on methodologies used to induce focal cerebral ischemia.[1][2]

-

Animal Preparation: Mice are anesthetized.

-

Drug Administration: this compound (e.g., 10 or 30 mg/kg), aspirin, or vehicle is administered orally at various time points before MCAO and after reperfusion (e.g., 24h and 3h pre-MCAO; 0h and 6h post-reperfusion).

-

MCAO Procedure: The external carotid artery is ligated, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Ischemia Duration: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.

-

Reperfusion: The filament is withdrawn to allow blood flow to resume.

-

Outcome Assessment: At a specified time after reperfusion (e.g., 22 hours), neurological deficits are scored, and infarct volume is measured (e.g., using TTC staining). Cerebral blood flow can also be monitored throughout the experiment.

Pleiotropic and P2Y12-Independent Effects

A growing body of evidence indicates that this compound possesses significant pharmacological activities that are independent of its action on the P2Y12 receptor.

Anti-Inflammatory Actions via NLRP3 Inflammasome Inhibition

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[23][24][25] This inhibitory effect occurs in macrophages and is independent of the P2Y12 signaling pathway. Mechanistically, this compound blocks chloride efflux, which prevents the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly and activation.[24][25] This leads to reduced activation of caspase-1 and decreased production of the pro-inflammatory cytokine IL-1β. This novel mechanism was demonstrated in mouse models of alum-induced peritonitis and LPS-induced sepsis, where this compound mitigated the severity of systemic inflammation even in P2Y12-deficient mice.[23][24]

Adenosine-Mediated Effects

This compound inhibits the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the uptake of adenosine into red blood cells and other tissues.[3][26] This inhibition leads to an increase in local extracellular concentrations of adenosine. Adenosine has multiple physiological effects, including vasodilation and cardioprotection. In a canine model, this compound was shown to augment adenosine-induced increases in coronary blood flow.[3][27] This mechanism is believed to contribute to some of this compound's beneficial clinical effects, such as the mortality benefit observed in the PLATO trial, which may not be fully explained by platelet inhibition alone.[3]

Pharmacokinetics in Animal Models

The pharmacokinetic (PK) profile of this compound has been characterized in several preclinical species, including rats and dogs. It is moderately absorbed and exhibits dose-dependent absorption.[26] Unlike thienopyridines, it is pharmacologically active in its parent form.

| Species | Administration | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability | Reference |

| Rat | Oral | - | - | - | ~90% | [26] |

| Rat | Oral (Pure TCG) | 2 mg/kg | 460.6 ± 123.0 | 1145.4 ± 195.9 | - | [28] |

| Oral (Pure TCG) | 5 mg/kg | 1109.8 ± 301.9 | 3704.5 ± 1032.5 | - | [28] | |

| Oral (Pure TCG) | 10 mg/kg | 2005.1 ± 204.0 | 8303.4 ± 1098.8 | - | [28] | |

| Dog (Beagle) | Oral | - | 2255.4 | 9624.1 | 100.8% (vs reference) | [29] |

| Marmoset | Oral | - | - | - | ~40% | [26] |

Note: PK parameters can vary significantly based on formulation and experimental conditions.

Conclusion

Preclinical studies in a range of animal models have robustly characterized the pharmacological profile of this compound. Beyond its primary role as a potent, direct-acting, and reversible P2Y12 receptor antagonist, this compound exhibits significant pleiotropic effects that contribute to its efficacy in models of cardiovascular and cerebrovascular disease.[5][30] Key findings include its ability to stabilize atherosclerotic plaques, confer acute cardioprotection against ischemia-reperfusion injury, provide neuroprotection in ischemic stroke, and exert P2Y12-independent anti-inflammatory actions through inhibition of the NLRP3 inflammasome.[4][15][22][23] These multifaceted mechanisms, demonstrated across multiple preclinical platforms, provide a strong rationale for its clinical benefits and support further investigation into its potential applications in a variety of inflammatory and ischemic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound in a mouse model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes atherosclerotic plaque stability in a mouse model of advanced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of this compound and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of the pharmacological profiles of prasugrel and this compound assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of this compound on microarterial thrombosis in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of this compound pharmacodynamic interactions with reversibly binding or non-reversibly binding P2Y(12) antagonists in an ex-vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound promotes atherosclerotic plaque stability in a mouse model of advanced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound promotes arterial healing and shows superiority to clopidogrel in preventing neoatherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses oxidized low-density lipoprotein-induced endothelial cell apoptosis and alleviates atherosclerosis in ApoE−/− mice via downregulation of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound protects the heart against reperfusion injury and improves remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. This compound Improves Remodeling, Reduces Apoptosis, Inflammation and Fibrosis and Increases the Number of Progenitor Stem Cells After Myocardial Infarction in a Rat Model of Ischemia Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Conditioning Effects Are Not Additive to Cardioprotection Induced by Direct NLRP3 Inflammasome Inhibition: Role of RISK, NLRP3, and Redox Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound inhibits the NLRP3 inflammasome to protect against inflammatory disease independent of the P2Y12 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound inhibits the NLRP3 inflammasome to protect against inflammatory disease independent of the P2Y12 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 27. researchgate.net [researchgate.net]

- 28. Pharmacokinetic/Pharmacodynamic Modeling To Predict the Antiplatelet Effect of the this compound-Loaded Self-Microemulsifying Drug Delivery System in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacokinetic Study of this compound Tablets in Beagle Dog by Liquid Chromatography Tandem-Mass Spectrometry [journal11.magtechjournal.com]

- 30. ahajournals.org [ahajournals.org]

In Vitro Effects of Ticagrelor on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist, on platelet aggregation. This compound is a critical component in the management of acute coronary syndromes (ACS), and a thorough understanding of its in vitro characteristics is paramount for research and development in the field of antiplatelet therapy.[1] This document details the molecular mechanism of action, presents quantitative data from various assessment methods, outlines key experimental protocols, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

This compound, a non-thienopyridine, cyclopentyl-triazolo-pyrimidine, exerts its antiplatelet effect by directly and reversibly binding to the P2Y12 receptor on the platelet surface.[1][2] Unlike thienopyridines such as clopidogrel (B1663587), this compound does not require metabolic activation to be effective.[1][2] It binds to a site on the P2Y12 receptor distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, acting as an allosteric antagonist.[1][3] This binding "locks" the receptor in an inactive state, preventing ADP-induced G-protein activation and the subsequent downstream signaling cascade that leads to platelet activation and aggregation.[3][4]

The reversibility of this compound's binding is a key characteristic, meaning its antiplatelet effect is dependent on plasma concentration and can be more readily managed in clinical situations requiring restoration of platelet function.[1][3] this compound is metabolized in the liver, primarily by CYP3A4, to an active metabolite, AR-C124910XX, which also possesses antiplatelet activity and contributes to the overall therapeutic effect.[2][5][6][7]

Recent studies have also suggested additional "off-target" effects of this compound that may contribute to its clinical benefits. These include the inhibition of equilibrative nucleoside transporter 1 (ENT1), which leads to increased extracellular adenosine levels.[8][9][10][11] Adenosine, acting through A2A receptors on platelets, can further inhibit platelet activation.[8] Furthermore, this compound has been shown to act as an inverse agonist at the P2Y12 receptor, reducing basal receptor signaling even in the absence of an agonist.[8][11]

Quantitative Data on Platelet Inhibition

The in vitro potency of this compound has been extensively evaluated using various platelet function assays. The following tables summarize quantitative data on the inhibition of platelet aggregation (IPA) by this compound from several key studies.

Table 1: Inhibition of Platelet Aggregation (IPA) by this compound in In Vitro Studies

| Assay Method | Agonist | This compound Concentration | Platelet Inhibition (%) | Reference |

| Light Transmission Aggregometry (LTA) | 20 µM ADP | Not specified | >90% (peak) | [2] |

| Light Transmission Aggregometry (LTA) | 20 µM ADP | 1 µM | Significant inhibition of fibrinogen binding | [12] |

| Light Transmission Aggregometry (LTA) | 20 µM ADP | ≥4 µmol/L | Almost complete inhibition | [13] |

| VerifyNow P2Y12 | 20 µM ADP | 180 mg loading dose (in vivo) | 69.4% (at 1 hour) | [14] |

| Multiple Electrode Aggregometry | ADP | Not specified | 71% reduction from baseline (at 2 hours) | [15] |

| Light Transmission Aggregometry (LTA) | ADP | Not specified | Platelet Aggregation Rate (PAgR) of 27.30% vs 35.55% for clopidogrel | [16] |

Table 2: Comparison of this compound and Clopidogrel on Platelet Aggregation

| Assay Method | Agonist | Finding | Reference |

| Light Transmission Aggregometry (LTA) | 20 µM ADP | This compound achieves faster and more potent inhibition than clopidogrel. | [2] |

| VerifyNow P2Y12 | 20 µM ADP | This compound (180 mg loading dose) resulted in significantly greater reduction in thrombus size compared to clopidogrel (600 mg) at 1 and 24 hours. | [14] |

| Light Transmission Aggregometry (LTA) | 20 µM ADP | This compound loading dose achieved greater platelet inhibition than clopidogrel at 2 and 24 hours. | [17] |

| Thromboelastography (TEG) | ADP | Inhibition of platelet aggregation was significantly higher in the this compound group compared to the clopidogrel group. | [16] |

Experimental Protocols

Accurate assessment of the in vitro effects of this compound relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in platelet aggregation studies.

Light Transmission Aggregometry (LTA)

LTA is considered the "gold standard" for measuring platelet aggregation.[18] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Draw whole blood into a tube containing 3.2% or 3.8% sodium citrate (B86180).[19]

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[20]

-

-

Incubation:

-

Pre-warm PRP and PPP samples to 37°C.

-

Add a specific volume of PRP to a cuvette with a magnetic stir bar.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified period.

-

-

Aggregation Measurement:

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add the platelet agonist (e.g., ADP, collagen, arachidonic acid).[20]

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation based on turbidimetric optical detection.[21][22]

Principle:

The assay cartridge contains fibrinogen-coated microbeads and ADP as an agonist.[21][23] Activated platelets bind to the fibrinogen-coated beads, causing aggregation and an increase in light transmittance. The results are reported in P2Y12 Reaction Units (PRU).[21][23]

Procedure:

-

Blood Collection: Collect whole blood in a 3.2% sodium citrate tube.

-

Assay Initiation:

-

Invert the blood collection tube several times.

-

Insert the cartridge into the VerifyNow instrument.

-

Follow the instrument's prompts to introduce the blood sample into the cartridge.

-

-

Measurement: The instrument automatically performs the assay, which includes mixing the blood with the reagents and measuring the change in light transmission.

-

Results: The instrument provides a result in PRU, with lower values indicating a higher level of P2Y12 inhibition.[24]

Flow Cytometry

Flow cytometry allows for the analysis of specific platelet activation markers on a single-cell level, providing more detailed information than traditional aggregation assays.[25]

Protocol:

-

Blood Collection and Preparation:

-

Collect whole blood in a sodium citrate tube.

-

Dilute the whole blood with a suitable buffer (e.g., Tyrode's buffer).

-

-

Incubation with this compound and Agonist:

-

Add the desired concentration of this compound or vehicle control to the diluted blood and incubate.

-

Add a platelet agonist (e.g., ADP) to stimulate platelet activation.

-

-

Antibody Staining:

-

Fixation: Fix the samples with a solution like paraformaldehyde to stop the reaction and stabilize the cells.

-

Flow Cytometric Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Analyze the expression of the activation markers on the platelet surface.

-

-

Data Analysis: The results are typically expressed as the percentage of platelets positive for a specific marker or the mean fluorescence intensity (MFI).[26]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: ADP-mediated P2Y12 signaling pathway leading to platelet aggregation.

Caption: Mechanism of action of this compound on the P2Y12 receptor.

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Conclusion

This compound is a potent and direct-acting P2Y12 receptor antagonist with a well-characterized in vitro profile. Its reversible binding and lack of need for metabolic activation distinguish it from thienopyridines. A comprehensive understanding of its mechanism of action, coupled with robust and standardized in vitro testing methodologies, is essential for ongoing research into novel antiplatelet therapies and for the development of personalized treatment strategies. This technical guide provides a foundational resource for professionals in the field to aid in these endeavors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Relative bioavailability study of this compound in healthy subjects under fasting conditions - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 8. ashpublications.org [ashpublications.org]

- 9. medrxiv.org [medrxiv.org]

- 10. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. [Microfluidic Chip and Flow Cytometry for Examination of the Antiplatelet Effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound reduces thrombus formation more than clopidogrel, even when co-administered with bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Effects of this compound With or Without Aspirin on Platelet Reactivity and Coagulation Activation: A Randomized Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 22. researchgate.net [researchgate.net]

- 23. Use of the VerifyNow point of care assay to assess the pharmacodynamic effects of loading and maintenance dose regimens of prasugrel and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. VerifyNow Platelet Testing | Werfen North America [werfen.com]

- 25. A novel flow cytometry-based platelet aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Ticagrelor and Its Active Metabolite

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Pharmacological Profile of Ticagrelor and AR-C124910XX

Introduction

This compound is a first-in-class, orally administered, direct-acting P2Y12 receptor antagonist.[1] It belongs to the cyclopentyl-triazolo-pyrimidine (CPTP) chemical class.[2] Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel, this compound does not require metabolic activation to exert its antiplatelet effect and binds reversibly to the P2Y12 receptor.[3][4] This unique mechanism of action contributes to a faster onset and more consistent platelet inhibition. This compound is metabolized by cytochrome P450 3A4 (CYP3A4) to an active metabolite, AR-C124910XX, which is approximately equipotent to the parent compound and contributes significantly to the overall antiplatelet effect.[5][6][7] This guide provides a detailed overview of the pharmacological properties of both this compound and AR-C124910XX, including their mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used for their characterization.

Mechanism of Action

This compound and its active metabolite, AR-C124910XX, are selective antagonists of the P2Y12 receptor, a key mediator of platelet activation.

P2Y12 Receptor Signaling: The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gαi subunit.[8][9] This initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

-

Reduced PKA Activity: Lower cAMP levels result in decreased activity of Protein Kinase A (PKA).

-

VASP Dephosphorylation: PKA is responsible for phosphorylating the vasodilator-stimulated phosphoprotein (VASP); therefore, P2Y12 activation leads to an increase in dephosphorylated VASP.

-

PI3K Activation: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to Akt activation.[8][10]

These events culminate in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[8]

Inhibition by this compound: this compound binds reversibly to a site on the P2Y12 receptor that is distinct from the ADP binding site.[1][3] This allosteric modulation prevents the receptor's conformational change induced by ADP, thereby blocking downstream signaling and subsequent platelet activation and aggregation.[6][11]

References

- 1. This compound: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An emerging oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound – toward more efficient platelet inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brilintahcp.com [brilintahcp.com]

- 6. This compound: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Ticagrelor in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor, a potent and reversible P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes. Beyond its well-established antiplatelet activity, a growing body of evidence reveals that this compound exerts a range of "off-target" effects that are independent of P2Y12 inhibition. These pleiotropic actions, observed in various cellular models, are of significant interest to researchers and drug development professionals as they may contribute to the clinical benefits of this compound and open new avenues for therapeutic applications. This technical guide provides an in-depth overview of the key off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

I. Adenosine-Mediated Effects via Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

One of the most extensively studied off-target effects of this compound is its ability to inhibit the Equilibrative Nucleoside Transporter 1 (ENT1), thereby blocking the reuptake of adenosine (B11128) into cells, particularly red blood cells.[1][2] This leads to an increase in extracellular adenosine concentrations, which can then activate various adenosine receptors (A1, A2A, A2B, and A3) and trigger a cascade of downstream signaling events.[3]

Quantitative Data: ENT1 Inhibition and Adenosine Receptor Affinity

| Parameter | Value | Cell Model/System | Reference |

| ENT1 Inhibition (Ki) | 41 nmol/L | MDCK cells expressing ENT1 | [3][4] |

| Adenosine A1 Receptor Affinity (Ki) | > 6 µmol/L | In vitro radioligand binding assay | [3][4] |

| Adenosine A2A Receptor Affinity (Ki) | > 6 µmol/L | In vitro radioligand binding assay | [3][4] |

| Adenosine A2B Receptor Affinity (Ki) | > 6 µmol/L | In vitro radioligand binding assay | [3][4] |

| Adenosine A3 Receptor Affinity (Ki) | 190 nmol/L | In vitro radioligand binding assay | [3][4] |

| Uridine Uptake Inhibition (IC50) | 3.0 x 10⁻⁷ M | Isolated human red blood cells | [5] |

| Uridine Uptake Inhibition (IC50) in whole blood | 7.3 x 10⁻⁶ M | Human whole blood | [5] |

Experimental Protocol: [³H]adenosine Uptake Inhibition Assay in MDCK-ENT1 Cells

This protocol is based on methodologies described in studies investigating the inhibition of nucleoside transporters.[3][4]

1. Cell Culture:

-

Culture Madin-Darby canine kidney (MDCK) cells stably transfected to express human ENT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Preparation:

-

Seed MDCK-ENT1 cells into 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells twice with a pre-warmed sodium-free buffer (e.g., choline-based buffer) to remove endogenous nucleosides.

3. Inhibition Assay:

-

Prepare a range of this compound concentrations (e.g., 1 nM to 100 µM) in the sodium-free buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15 minutes at room temperature.

-

Initiate the uptake by adding [³H]adenosine (e.g., at a final concentration of 1 µM) to each well.

-

Allow the uptake to proceed for a short, defined period (e.g., 1-2 minutes) at room temperature. The short incubation time is crucial to measure the initial rate of transport.

4. Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold sodium-free buffer containing a high concentration of a non-radioactive nucleoside transport inhibitor (e.g., dipyridamole) to prevent efflux of the radiolabel.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

5. Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and quantify the amount of [³H]adenosine taken up by the cells using a liquid scintillation counter.

6. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the Ki value.

Signaling Pathway: this compound-Mediated Adenosine Signaling

References

- 1. A review of the effects of this compound on adenosine concentration and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the adenosine pharmacology of this compound reveals therapeutically relevant inhibition of equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Does Not Inhibit Adenosine Transport at Relevant Concentrations: A Randomized Cross-Over Study in Healthy Subjects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Binding Site of Ticagrelor on the P2Y12 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Ticagrelor, a direct-acting P2Y12 receptor antagonist, and its target, the P2Y12 receptor (P2Y12R). The document details the binding characteristics, specific molecular contact points, quantitative pharmacological data, and the experimental methodologies used to elucidate this critical drug-receptor interaction.

Introduction: The P2Y12 Receptor and this compound

The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Primarily expressed on the surface of platelets, it plays a pivotal role in hemostasis and thrombosis.[2] Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12R initiates a signaling cascade through the Gαi subunit, leading to potent platelet activation, aggregation, and thrombus formation.[3][4] Consequently, it is a major target for antiplatelet therapies in the management of acute coronary syndromes (ACS) and the prevention of atherothrombotic events.[5][6]

This compound (AZD6140) is a non-thienopyridine, cyclopentyl-triazolopyrimidine (CPTP) class oral antiplatelet agent.[7] Unlike irreversible thienopyridine prodrugs such as clopidogrel (B1663587), this compound is a direct-acting, reversible antagonist of the P2Y12R, allowing for a rapid onset and offset of action that correlates with its plasma concentration.[8][9][10]

Molecular Binding Characteristics

The interaction of this compound with the P2Y12R is multifaceted and has been characterized as reversible, allosteric, and demonstrating inverse agonism.

-

Allosteric Binding: A key feature of this compound is that it binds to a site on the P2Y12R distinct from the ADP binding site.[11][12] This is strongly supported by radioligand binding studies where this compound did not displace [3H]ADP from the receptor.[13] This allosteric modulation allows ADP to still bind to its site, but the receptor is "locked" in an inactive conformational state, preventing G-protein activation and downstream signaling.[11]

-

Reversibility: this compound's binding to the P2Y12R is potent and reversible.[11][13] This contrasts with thienopyridines, whose active metabolites form covalent bonds with the receptor, leading to irreversible inhibition for the lifespan of the platelet.[4][8] The reversible nature of this compound's binding contributes to its predictable pharmacokinetic and pharmacodynamic profile.[9][14] However, some studies note that its binding is prolonged and can be resistant to washout in platelet-based assays, suggesting a slow dissociation from the receptor.[7]

-

Mode of Antagonism: While binding to an allosteric site, this compound's functional antagonism has been described with some nuance. It exhibits apparent non-competitive inhibition of ADP-induced signaling but competitive inhibition of 2MeS-ADP-induced signaling.[13] Further studies using Schild-plot analysis concluded that this compound acts as a surmountable and competitive antagonist against both ADP and the synthetic agonist 2-MeSADP.[15][16] This suggests that the allosterically-induced conformational change functionally competes with the agonist's ability to activate the receptor.

-

Inverse Agonism: The P2Y12R exhibits basal, agonist-independent activity. This compound has been shown to act as an inverse agonist, inhibiting this constitutive signaling.[7][17] This action blocks basal Gi-coupled signaling, leading to an increase in intracellular cAMP levels even in the absence of ADP stimulation.[17]

The this compound Binding Pocket

The precise binding site of this compound has been investigated through a combination of site-directed mutagenesis and computational modeling.

-

Critical Amino Acid Residues: Site-directed mutagenesis experiments have been crucial in identifying specific residues involved in this compound's interaction. Cysteine 194 (Cys194) , located in transmembrane helix V, has been identified as a critical residue for this compound's activity.[7][15] When Cys194 was mutated to alanine (B10760859) (C194A), the antagonistic potency of this compound was significantly diminished, indicating a key role for this residue in the binding or the subsequent conformational change.[7][15]

-

Computational Modeling Insights: In silico docking studies suggest that this compound and the potent agonist 2MeSADP penetrate more deeply into the orthosteric binding pocket of the P2Y12R than other ligands.[7] Supervised molecular dynamics simulations have also pointed to interactions with the extracellular regions of the P2Y12R, defining potential meta-binding sites.[5] It has been proposed that this compound may occupy a second pocket composed of transmembrane segments, extracellular loop 2, and the N-terminal domain of the receptor.[18]

Quantitative Data: Binding Affinity and Kinetics

Quantitative analysis from various studies provides a detailed picture of this compound's interaction with the human P2Y12 receptor.

| Parameter | Value | Ligand(s) | Method/System | Reference |

| Binding Affinity | ||||

| Ki | > 10 µM | vs. [3H]ADP | Radioligand Binding (Recombinant hP2Y12) | [13] |

| Ki | 4.3 ± 1.3 nM | vs. [33P]2MeS-ADP | Radioligand Binding (Recombinant hP2Y12) | [13] |

| Ki | 0.33 ± 0.04 nM | vs. [125I]AZ11931285 | Radioligand Binding (Recombinant hP2Y12) | [13] |

| Kd | 10.5 nM | [3H]-Ticagrelor | Radioligand Binding (rh-P2Y12 CHO-K1 cells) | [11] |

| pA2 | 8.85 | vs. ADP | Functional Assay (cAMP inhibition) | [15] |

| pA2 | 8.69 | vs. 2-MeSADP | Functional Assay (cAMP inhibition) | [15] |

| Binding Kinetics | ||||

| kon (Association Rate) | (1.1 ± 0.2) x 10-4 nM-1s-1 | This compound | Radioligand Binding (Recombinant hP2Y12) | [13] |

| koff (Dissociation Rate) | (8.7 ± 1.4) x 10-4 s-1 | This compound | Radioligand Binding (Recombinant hP2Y12) | [13] |

| Functional Potency | ||||

| EC50 (ADP) | 209 nM | ADP | Functional Assay (cAMP inhibition) | [15][16] |

| EC50 (2-MeSADP) | 1.0 nM | 2-MeSADP | Functional Assay (cAMP inhibition) | [15][16] |

Experimental Protocols

The characterization of the this compound-P2Y12R interaction relies on several key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Kd, Ki) and kinetics (kon, koff) of a drug for its receptor.[19]

-

Objective: To quantify the binding characteristics of this compound to the P2Y12 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[13][15] Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the receptor.[20]

-

Competition Binding (for Ki): A constant concentration of a high-affinity P2Y12R radioligand (e.g., [33P]2MeS-ADP) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[13]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.[20]

-

Separation: Bound radioligand is separated from free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that trap the membranes while allowing the free ligand to pass through.[20]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

-

-

Kinetic Analysis (kon/koff): Association and dissociation rates are measured by monitoring the binding of a radiolabeled version of this compound over time or its displacement by an excess of unlabeled ligand, respectively.[11][13]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for drug binding or receptor activation.[21]

-

Objective: To determine the functional importance of specific P2Y12R residues, such as Cys194, for this compound's antagonistic activity.[15]

-

Methodology:

-

Mutant Receptor Creation: The gene encoding the human P2Y12R is altered to substitute a specific amino acid with another (e.g., Cysteine at position 194 is replaced with Alanine, creating the C194A mutant).[15]

-

Expression: The DNA for both the wild-type and the mutant receptor is transfected into a suitable host cell line (e.g., CHO Flp-In cells) for stable expression.[15]

-

Functional Assessment: The function of both wild-type and mutant receptors is assessed using a functional assay (see section 5.3) in the presence of an agonist (like ADP) and varying concentrations of this compound.

-

Data Analysis: The concentration-response curves for this compound at the wild-type and mutant receptors are compared. A significant shift in the curve or a loss of antagonistic potency for the mutant receptor indicates that the mutated residue is important for the drug's interaction.[7][15]

-

P2Y12R Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of ligand binding by quantifying a downstream signaling event.

-

Objective: To determine the functional potency of this compound as an antagonist by measuring its effect on agonist-mediated inhibition of cAMP production.[15]

-

Methodology:

-

Cell Culture: P2Y12R-expressing cells are cultured and treated with forskolin, an adenylyl cyclase activator, to stimulate the production of intracellular cyclic AMP (cAMP).[15]

-

Agonist and Antagonist Addition: The cells are co-incubated with a P2Y12R agonist (e.g., ADP or 2-MeSADP), which will inhibit the forskolin-stimulated cAMP production. This is done across a range of this compound concentrations.

-

Quantification of cAMP: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various techniques, including:

-

[3H]cAMP Radioaffinity Assay: A competitive binding assay using a known amount of [3H]cAMP and a cAMP-binding protein.[15]

-

Luciferase Reporter Gene Assay: Using cells engineered with a luciferase reporter gene under the control of a cAMP response element (CRE). Changes in cAMP levels alter the expression of luciferase, which is measured by luminescence.[15]

-

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP formation is quantified. Data is plotted to generate concentration-response curves from which potency values (like pA2) can be derived via Schild analysis to determine the mode of antagonism.[15]

-

Signaling Pathways and Visualizations

This compound's binding to the P2Y12R allosterically prevents the activation of its downstream signaling cascade.

Caption: P2Y12 receptor signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical diagram of this compound's allosteric antagonism mechanism.

Conclusion

The molecular interaction between this compound and the P2Y12 receptor is a sophisticated example of modern pharmacology. This compound functions as a reversible, direct-acting, allosteric antagonist and inverse agonist. It binds to a site distinct from the natural agonist ADP, with critical involvement of the Cys194 residue within a deep binding pocket. This binding induces and stabilizes an inactive receptor conformation, effectively preventing the downstream signaling that leads to platelet aggregation. The quantitative data on its high affinity and rapid-on/slow-off kinetics underpin its potent and consistent clinical effects. The detailed understanding of this binding site, derived from the experimental protocols outlined herein, continues to inform the development of new and improved antithrombotic agents.

References

- 1. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspirin, clopidogrel, and this compound in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choosing between this compound and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenetics of P2Y12 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparative Pharmacodynamic Study of this compound versus Clopidogrel and this compound in Patients Undergoing Primary Percutaneous Coronary Intervention: The CAPITAL RELOAD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Competitive mode and site of interaction of this compound at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]

- 19. Determination of drug–receptor residence times by radioligand binding and functional assays: experimental strategies and physiological relevance - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. drughunter.com [drughunter.com]

Pharmacogenomics of Ticagrelor Response in Diverse Populations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes. Unlike clopidogrel (B1663587), this compound does not require metabolic activation by cytochrome P450 (CYP) 2C19, leading to a more consistent and potent platelet inhibition. However, inter-individual variability in response to this compound still exists, influenced by genetic variations in genes encoding drug metabolizing enzymes and transporters. This technical guide provides a comprehensive overview of the pharmacogenomics of this compound, with a particular focus on diverse populations. We summarize key genetic variants, their impact on this compound's pharmacokinetics and pharmacodynamics, and present detailed experimental protocols for their assessment.

Introduction to this compound Pharmacogenomics